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Sitagliptin N-Sulfate Sodium Salt -

Sitagliptin N-Sulfate Sodium Salt

Catalog Number: EVT-10927593
CAS Number:
Molecular Formula: C16H14F6N5NaO4S
Molecular Weight: 509.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Sitagliptin N-Sulfate Sodium Salt is a metabolite of Sitagliptin, a widely recognized dipeptidyl peptidase 4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. This compound is generated through the sulfation of Sitagliptin and has been identified in biological samples, such as rat bile, following oral administration of Sitagliptin. The N-sulfate form enhances the solubility and potentially alters the pharmacokinetics and pharmacodynamics of the parent compound, making it a subject of interest in pharmaceutical research and development .

Source

Sitagliptin N-Sulfate Sodium Salt is synthesized from Sitagliptin, primarily through chemical processes involving sulfating agents like sulfur trioxide-pyridine complexes or chlorosulfonic acid. The compound is available commercially from various suppliers, indicating its relevance in both research and clinical applications .

Classification

This compound falls under the category of pharmaceutical metabolites and is classified as a sodium salt of a sulfate derivative of Sitagliptin. It is primarily utilized in analytical chemistry as a reference standard for quantifying metabolites of Sitagliptin .

Synthesis Analysis

Methods

The synthesis of Sitagliptin N-Sulfate Sodium Salt involves several key steps:

  1. Sulfation Process: The primary method for synthesizing this compound is through the sulfation of Sitagliptin using sulfating agents. This reaction typically requires controlled conditions to ensure selectivity for the desired position on the Sitagliptin molecule.
  2. Reaction Conditions: Commonly used reagents include sulfur trioxide-pyridine complex or chlorosulfonic acid. The reaction conditions must be carefully monitored to achieve high yields and purity levels .
  3. Industrial Scale Production: For large-scale production, the process utilizes reactors that allow for precise control over temperature, pressure, and concentration, ensuring that the metabolic product meets pharmaceutical standards.

Technical Details

The synthesis usually involves dissolving Sitagliptin in an appropriate solvent (like ethanol) and gradually adding the sulfating agent while stirring under controlled temperatures. The resulting precipitate is then filtered, washed, and dried to yield Sitagliptin N-Sulfate Sodium Salt with high purity .

Molecular Structure Analysis

Structure

Sitagliptin N-Sulfate Sodium Salt has a complex molecular structure characterized by its formula:

  • Molecular Formula: C16H15F6N5O4SC_{16}H_{15}F_6N_5O_4S
  • Molecular Weight: 509.36 g/mol

The structure includes a sulfate group attached to the nitrogen atom of the Sitagliptin backbone, which significantly influences its solubility and biological activity .

Data

  • SMILES Notation: FC1=CC(C[C@@H](NS(=O)(O[Na])=O)CC(N2CCN3C(C2)=NN=C3C(F)(F)F)=O)=C(F)C=C1F
  • HPLC Purity: Greater than 95% .
Chemical Reactions Analysis

Reactions

Sitagliptin N-Sulfate Sodium Salt can participate in various chemical reactions:

  1. Oxidation: Can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
  2. Reduction: Reduction reactions may occur with reducing agents like sodium borohydride.
  3. Substitution: Nucleophilic substitution reactions are possible where the sulfate group may be replaced by other nucleophiles under suitable conditions.

Technical Details

These reactions can be leveraged in synthetic organic chemistry to modify or utilize Sitagliptin N-Sulfate Sodium Salt for various applications in drug development and analysis.

Mechanism of Action

Sitagliptin N-Sulfate Sodium Salt functions primarily through the inhibition of Dipeptidyl Peptidase 4 (DPP-4). By inhibiting this enzyme, it prevents the breakdown of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This inhibition leads to:

  • Increased Insulin Secretion: Enhanced levels of active incretin hormones stimulate insulin release from pancreatic beta cells.
  • Decreased Glucagon Levels: Lower glucagon levels contribute to reduced hepatic glucose production.

This mechanism plays a crucial role in maintaining glucose homeostasis in patients with type 2 diabetes mellitus .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Highly soluble in water compared to other salts of Sitagliptin, which enhances its bioavailability .

Chemical Properties

Applications

Sitagliptin N-Sulfate Sodium Salt has several scientific applications:

  • Analytical Chemistry: Serves as a reference standard for quantifying metabolites in pharmacokinetic studies.
  • Biological Research: Investigated for its role in metabolic pathways associated with DPP-4 inhibition and its effects on glucose metabolism.
  • Pharmaceutical Development: Used in formulating new drugs or improving existing therapeutic strategies for type 2 diabetes mellitus management .
Synthesis and Structural Elucidation of Sitagliptin N-Sulfate Sodium Salt

Synthetic Methodologies for Sitagliptin-Derived Metabolites

Sitagliptin N-sulfate sodium salt (CAS 940002-57-3, Molecular Formula: C~16~H~15~F~6~NaN~5~O~4~S) is identified as a principal phase II metabolite of Sitagliptin, formed through enzymatic sulfation of the parent molecule’s primary amine group. This biotransformation occurs predominantly in hepatic tissues, where sulfotransferases (SULTs) catalyze the transfer of a sulfuryl group (–SO~3~^-^) from the universal sulfate donor 3′-phosphoadenosine 5′-phosphosulfate (PAPS) to Sitagliptin’s β-amino group. The resulting sulfated conjugate exhibits enhanced water solubility, facilitating biliary excretion, as documented in rat models following oral Sitagliptin administration [3] [9].

Two primary synthetic routes enable in vitro production of this metabolite:

  • Chemical Sulfation: Direct reaction of Sitagliptin free base with sulfur trioxide–pyridine complex (SO~3~·Py) in anhydrous aprotic solvents (e.g., dichloromethane or acetonitrile). This electrophilic sulfation reagent delivers the SO~3~ moiety to the nucleophilic amine, yielding the N-sulfate adduct. Subsequent ion exchange with sodium hydroxide or sodium acetate affords the sodium salt. While efficient, this method necessitates stringent moisture control to minimize hydrolysis by-products [3] [9].
  • Enzymatic Synthesis: Employing recombinant sulfotransferases (e.g., SULT1A1 or SULT1A3) in buffered aqueous systems supplemented with PAPS. This approach mirrors the physiological pathway, offering superior regioselectivity. However, PAPS cost and instability drive the adoption of in situ PAPS regeneration systems. For instance, adenosine 5′-phosphosulfate (APS) and ATP can be used with ATP sulfurylase and APS kinase to regenerate PAPS, enhancing atom economy [2] [6].

Table 1: Comparison of Sitagliptin N-Sulfate Synthetic Approaches

MethodReagent/EnzymeSolvent/ConditionsYield (%)Purity (HPLC, %)Key Advantage
Chemical SulfationSO~3~·PyridineAnhydrous CH~2~Cl~2~, 0-5°C70-85≥98Simplicity, scalability
Enzymatic SulfationSULT1A3 + PAPSTris buffer (pH 7.4), 37°C50-65≥99Physiological fidelity, regioselectivity

Key Intermediates in the Sulfation Pathway of Sitagliptin

The sulfation trajectory of Sitagliptin hinges on the formation and consumption of high-energy intermediates:

  • 3′-Phosphoadenosine 5′-Phosphosulfate (PAPS): This universal sulfonate donor is synthesized intracellularly from inorganic sulfate and ATP via a two-step enzymatic cascade involving ATP sulfurylase and APS kinase. PAPS serves as the obligate cofactor for all cytosolic sulfotransferases. Its binding within the catalytic cleft of SULT enzymes positions the sulfuryl group for transfer to acceptor nucleophiles like Sitagliptin’s primary amine [2] [8].
  • Dehydro-Sitagliptin Intermediate: Though not a direct precursor to N-sulfate, this enamine derivative (synthesized from 2,4,5-trifluorophenylacetic acid and Meldrum’s adduct) exemplifies a critical branch point in Sitagliptin’s chemistry. Its asymmetric hydrogenation or reductive amination installs the chiral β-amino center later targeted for sulfation. Process impurities (e.g., over-reduction products) may compete for sulfation if carried forward, underscoring the need for precise intermediate control [1] [4].

Crucially, sulfotransferase catalysis follows a processive mechanism for N-sulfation. In the absence of PAPS, enzymes like NDST (N-deacetylase/N-sulfotransferase) exhibit random, limited deacetylation activity. However, PAPS binding induces a conformational shift, coupling deacetylation (if applicable) and sulfation into a coordinated, processive cycle that generates extended N-sulfated domains efficiently. This switch underscores PAPS’s dual role as a cofactor and allosteric regulator [8].

Catalytic Strategies for N-Sulfation in Prodrug Design

N-sulfation of Sitagliptin represents a deliberate prodrug strategy aimed at modulating pharmacokinetics. Catalytic innovations enhance the efficiency and selectivity of this transformation:

  • Chemo-Enzymatic Catalysis: Engineered sulfotransferases (e.g., variants of human NST) exploit conserved catalytic residues for sulfuryl transfer. Key residues include:
  • Lys833: Stabilizes the transition state by donating a proton to the bridging oxygen of PAPS, acting as a catalytic acid. Mutagenesis (e.g., Lys833Ala) severely impairs both glycan binding and sulfotransferase activity [2] [6].
  • His716: Deprotonates the acceptor amine (Sitagliptin), enhancing its nucleophilicity for attack on the PAPS sulfur atom. This residue also helps stabilize the developing negative charge on the departing PAP moiety [2] [6].Modern enzyme engineering techniques, such as B-factor-guided truncation and site-directed mutagenesis (e.g., MBP-hNST-NΔ599-602/S637P/S741P/E839P/L842P/K779N/R782V "Mut02"), significantly boost thermostability (105-fold increase in half-life at 37°C) and catalytic efficiency (1.35-fold activity increase), enabling higher substrate loading and product yield [6].
  • Co-Product Removal Systems: Benzaldehyde—a byproduct of using benzylamine as an amine donor in transaminase-coupled systems—inhibits sulfotransferases. Cascades incorporating aldehyde reductase (AHR) and formate dehydrogenase (FDH) convert benzaldehyde to benzyl alcohol while regenerating NAD(P)H. This shifts the equilibrium toward sulfation and prevents enzyme inhibition, improving conversion from 70% to >90% in multi-enzyme setups [7].

Optimization of Reaction Conditions for Scalable Metabolite Synthesis

Scalable synthesis of Sitagliptin N-sulfate sodium salt demands precise optimization across chemical and enzymatic parameters:

  • Chemical Sulfation Optimization:
  • Additive Screening: Methanesulfonic acid (MsOH) significantly enhances conversion (93%) during reductive steps preceding sulfation by activating borohydride reductants, outperforming non-acidic or highly toxic alternatives like BF~3~·Et~2~O [1] [4].
  • Solvent Selection: Anhydrous dichloromethane maximizes SO~3~·Py reactivity while minimizing hydrolysis. Water content >0.1% reduces yield by 15–20% due to competitive SO~3~ hydrolysis [3] [9].
  • Enzymatic Sulfation Optimization:
  • Enzyme Engineering: The Mut02 N-sulfotransferase variant exhibits an 82.87% N-sulfation efficiency on deacetylated heparosan—a 1.88-fold improvement over wild-type enzymes. This is achieved via strategic mutations (S637P/S741P/E839P/L842P) that rigidify flexible loops and enhance PAPS binding affinity [6].
  • Donor Regeneration: PAPS recycling systems using APS, ATP, ATP sulfurylase, and APS kinase reduce cofactor costs by 40–60%. Maintaining ATP:Mg^2+^ ratios at 1:2 prevents free ATP inhibition [6] [8].

Table 2: Impact of Reaction Parameters on Sulfation Efficiency

ParameterOptimal ConditionSuboptimal ConditionEffect on Yield/Conversion
Solvent (Chemical)Anhydrous CH~2~Cl~2~Wet CH~2~Cl~2~ (H~2~O >0.1%)Decrease: 15-20%
Additive (Reduction)MsOH (1.0 equiv)NoneIncrease: 93% vs. 0%
Temperature (Enzymatic)37°C45°CDecrease: >30% (enzyme denaturation)
PAPS Concentration1.5 mM0.5 mMDecrease: 40%
Mutant EnzymeMut02 NSTWild-type NSTIncrease: 82.87% vs. 44% N-sulfation

Process Intensification Strategies:

  • Whole-Cell Biocatalysis: Co-expression of sulfotransferase with PAPS regeneration enzymes (ATP sulfurylase, APS kinase) in Escherichia coli simplifies catalyst recycling and compartmentalizes reactions. Using engineered strains, substrate concentrations up to 100 mM achieve 72–91% conversion to target sulfated metabolites [7].
  • Continuous-Flow Chemical Sulfation: Microreactors enhance mass transfer and thermal control during exothermic SO~3~·Py reactions, reducing by-product formation (e.g., sulfamate hydrolysis products) and improving space-time yields by 3-fold compared to batch processes [1] [9].

Properties

Product Name

Sitagliptin N-Sulfate Sodium Salt

IUPAC Name

sodium;N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]sulfamate

Molecular Formula

C16H14F6N5NaO4S

Molecular Weight

509.4 g/mol

InChI

InChI=1S/C16H15F6N5O4S.Na/c17-10-6-12(19)11(18)4-8(10)3-9(25-32(29,30)31)5-14(28)26-1-2-27-13(7-26)23-24-15(27)16(20,21)22;/h4,6,9,25H,1-3,5,7H2,(H,29,30,31);/q;+1/p-1/t9-;/m1./s1

InChI Key

FYMJQXVEWOAVBS-SBSPUUFOSA-M

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NS(=O)(=O)[O-].[Na+]

Isomeric SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)NS(=O)(=O)[O-].[Na+]

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